N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl group and the naphthalene moiety in its structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization with naphthalene-2-carboxylic acid under acidic conditions . The reaction conditions often require the use of catalysts such as Lewis acids or transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness: N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide stands out due to its unique combination of the fluorophenyl group and the naphthalene moiety, which enhances its stability and biological activity .
Properties
Molecular Formula |
C24H16FN3O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H16FN3O/c25-20-12-10-17(11-13-20)22-23(28-14-4-3-7-21(28)26-22)27-24(29)19-9-8-16-5-1-2-6-18(16)15-19/h1-15H,(H,27,29) |
InChI Key |
BNWCRSBWBWCWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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